1-(Cyclopropylmethyl)piperazin-2-one hydrochloride
Overview
Description
1-(Cyclopropylmethyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride can be synthesized through a multi-step process. One common method involves the cyclization of N-(cyclopropylmethyl)piperazine with phosgene or a similar reagent to form the piperazinone ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinone ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazinone derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)piperazin-2-one hydrochloride has several scientific research applications, including:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)piperazin-2-one hydrochloride can be compared with other piperazine derivatives, such as:
- 1-(Cyclopropylcarbonyl)piperazine hydrochloride
- 1-(Cyclopropylmethyl)-4-methylpiperazine hydrochloride
- 1-(Cyclopropylmethyl)-4-phenylpiperazine hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-5-9-3-4-10(8)6-7-1-2-7;/h7,9H,1-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUWRGMCFGWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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